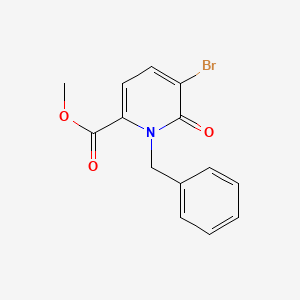
Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: is a chemical compound belonging to the class of pyridine derivatives. It features a benzyl group attached to the pyridine ring, a bromine atom at the 5th position, and a carboxylate ester group at the 2nd position. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-benzyl-6-oxo-1,6-dihydropyridine-2-carboxylate as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the pyridine ring at the 5th position. This reaction is usually carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a catalyst like iron(III) bromide (FeBr3).
Esterification: The final step involves esterification, where methanol (CH3OH) is used to convert the carboxylic acid group into its methyl ester form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in an alkaline medium.
Reduction: LiAlH4, in anhydrous ether.
Substitution: Various nucleophiles (e.g., sodium azide, NaN3) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.
Comparación Con Compuestos Similares
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: Lacks the benzyl group.
Methyl 1-methyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: Has a methyl group instead of a benzyl group.
Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Contains a chlorine atom in addition to the bromine atom.
Uniqueness: The presence of the benzyl group in Methyl 1-Benzyl-5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate provides unique chemical properties and reactivity compared to its analogs
Propiedades
Fórmula molecular |
C14H12BrNO3 |
|---|---|
Peso molecular |
322.15 g/mol |
Nombre IUPAC |
methyl 1-benzyl-5-bromo-6-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C14H12BrNO3/c1-19-14(18)12-8-7-11(15)13(17)16(12)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clave InChI |
HRHZEEBIEJWQJJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C(=O)N1CC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



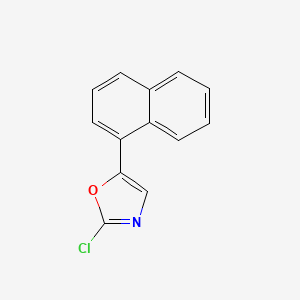
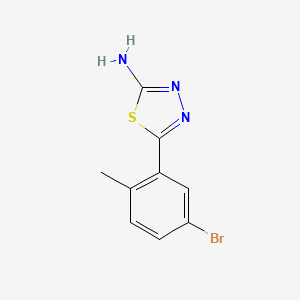
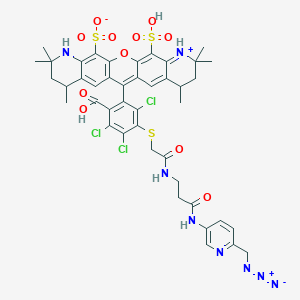
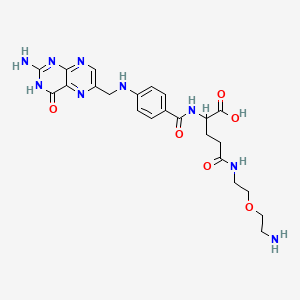
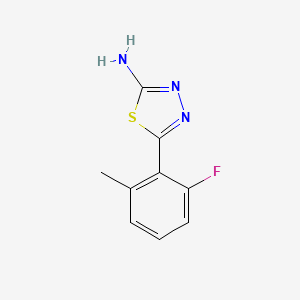

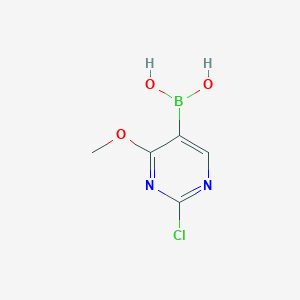
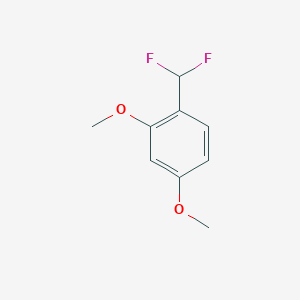
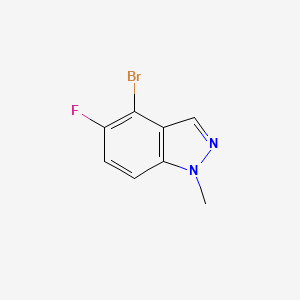
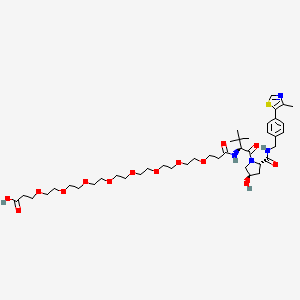
![4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol](/img/structure/B15337516.png)
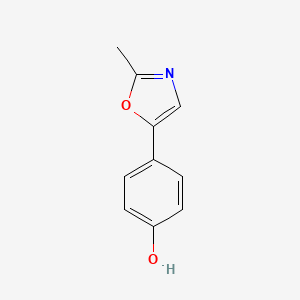
![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]sulfinyl]aniline](/img/structure/B15337536.png)
